1,2-Octanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

A. Organic Modifier in High-Performance Liquid Chromatography (HPLC):

1,2-Octanediol can be used as a mobile phase modifier in HPLC, a technique for separating and analyzing mixtures of compounds. Its unique properties, such as its polarity and solvating abilities, allow it to improve the separation of various organic acids and bases in complex mixtures. [Source: Sigma-Aldrich product page for 1,2-Octanediol: ]

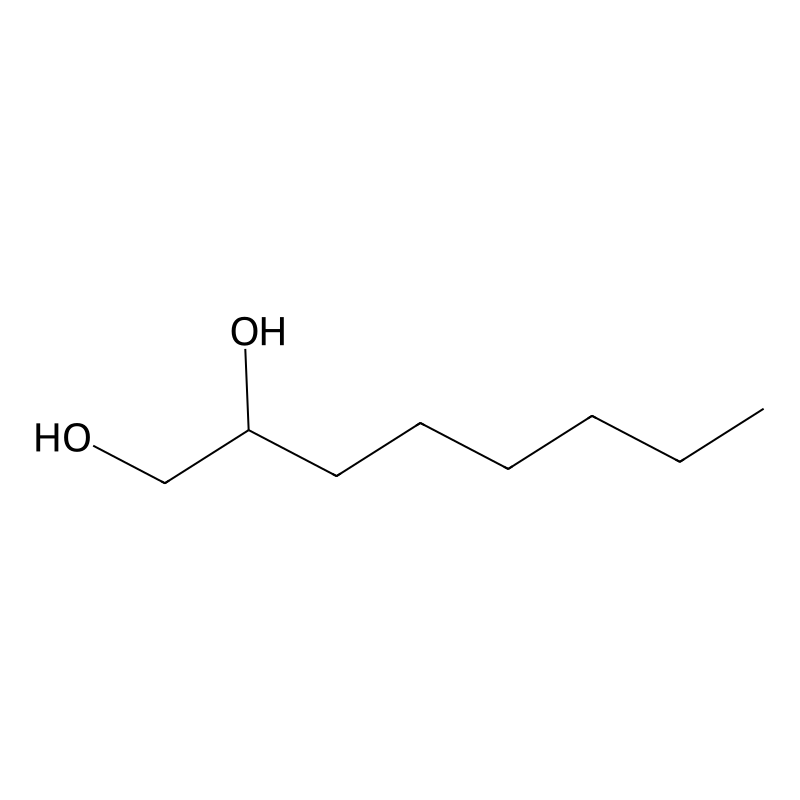

1,2-Octanediol is a linear aliphatic diol with the molecular formula and a molecular weight of approximately 146.23 g/mol. It is also known by various synonyms including caprylyl glycol and octane-1,2-diol. This compound appears as a colorless to white low melting solid and is characterized by two hydroxyl groups located at the first and second carbon atoms of the octane chain .

- Cosmetics: Due to its amphiphilic nature, 1,2-octanediol can act as an emollient, helping to soften and smooth the skin. It may also function as a penetration enhancer, facilitating the absorption of other cosmetic ingredients [].

- Pharmaceuticals: Some studies suggest that 1,2-octanediol might have antimicrobial properties, but more research is needed to understand the exact mechanism [].

- Dehydration: Under acidic conditions, it can lose water to form alkenes.

- Oxidation: The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids, depending on the reaction conditions.

- Esterification: It can react with carboxylic acids to form esters, particularly in the presence of acid catalysts.

These reactions are significant in both synthetic organic chemistry and industrial applications .

1,2-Octanediol exhibits notable biological properties:

- Antimicrobial Activity: It has bacteriostatic and bactericidal properties, making it useful as a preservative in cosmetics and personal care products.

- Pediculicide Potential: Research indicates its effectiveness against louse infestations, suggesting potential applications in treatments for head lice .

- Skin Irritation: While it has beneficial uses, it may also cause skin irritation or allergic reactions in some individuals, necessitating caution during handling .

The synthesis of 1,2-octanediol can be achieved through several methods:

- Epoxidation: 1-Octene can be reacted with performic acid (derived from hydrogen peroxide and formic acid) to yield 1,2-octanediol.

- Hydroxylation: Following epoxidation, hydroxylation with water can further refine the product.

- Transesterification: This method involves reacting esters formed during side reactions with methanol to produce 1,2-octanediol .

Recent patents highlight processes that enhance purity and yield by incorporating oxalic acid as a catalyst to minimize side reactions during synthesis .

1,2-Octanediol finds diverse applications across various industries:

- Cosmetics: Used as an emollient and humectant in skin care products due to its moisturizing properties.

- Pharmaceuticals: Its antimicrobial properties make it suitable for use in formulations aimed at preventing bacterial growth.

- Industrial Uses: Employed in coatings, slurries, and water circulation systems for its preservative qualities against bacteria and fungi .

Studies on the interactions of 1,2-octanediol with other substances reveal its compatibility with various cosmetic ingredients. When combined with phenoxyethanol, it enhances antimicrobial efficacy, making this combination popular in cosmetic formulations . Additionally, its role as a surfactant has been explored in treatments for head lice infestations.

Several compounds share structural similarities with 1,2-octanediol. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| 1,2-Pentanediol | C5H12O2 | Shorter carbon chain; used primarily as a solvent. |

| 1,2-Hexanediol | C6H14O2 | Similar applications but slightly different reactivity. |

| 1,2-Decanediol | C10H22O2 | Longer carbon chain; used in lubricants and surfactants. |

| 1,2-Dodecanediol | C12H26O2 | Higher viscosity; used in specialty chemical applications. |

Uniqueness of 1,2-Octanediol

What sets 1,2-octanediol apart is its balance between hydrophobicity and hydrophilicity due to its moderate carbon chain length combined with two hydroxyl groups. This makes it particularly effective as both a moisturizer in cosmetics and an antimicrobial agent without being overly greasy or viscous like longer-chain diols .

The synthesis of 1,2-octanediol primarily involves the epoxidation of 1-octene followed by hydroxylation. A widely adopted method involves the reaction of 1-octene with performic acid, generated in situ from hydrogen peroxide and formic acid. This two-step process begins with the formation of 1,2-epoxyoctane via epoxidation. The performic acid acts as an oxidizing agent, transferring an oxygen atom to the double bond of 1-octene, resulting in an epoxide intermediate.

The hydroxylation step proceeds via acid-catalyzed ring-opening of the epoxide. Water or formic acid nucleophilically attacks the less substituted carbon of the epoxide, yielding 1,2-octanediol. Studies using tris(pentafluorophenyl)borane as a catalyst demonstrated that water mediates regioselective ring-opening, favoring terminal hydroxylation with >95% selectivity under optimized conditions. Density functional theory (DFT) calculations corroborate that hydrogen bonding networks stabilize transition states, directing nucleophilic attack to the primary carbon.

Key reaction parameters include:

- Temperature: 35–45°C for epoxidation.

- Molar ratios: 1:1.2 (1-octene : hydrogen peroxide).

- Catalyst loading: 0.02–0.1 mol% for platinum(II) complexes.

Catalytic Systems and Reaction Optimization

Catalytic systems for 1,2-octanediol synthesis focus on enhancing selectivity and reducing side reactions.

Homogeneous Catalysts

- Platinum(II) complexes: [Pt(OH)(diphosphine)]⁺ species activate hydrogen peroxide for epoxidation, achieving 85–90% conversion of 1-octene. Kinetic studies reveal a dual mechanism involving both Pt–OOH and Pt–OH intermediates.

- Tris(pentafluorophenyl)borane: This Lewis acid accelerates epoxide ring-opening, achieving turnover frequencies (TOF) of 120 h⁻¹ at 25°C.

Heterogeneous Catalysts

- Tungsten-modified silica-titania: Bifunctional catalysts with WO₃ and SO₄²⁻ sites promote consecutive epoxidation and hydroxylation, yielding 246 μmol 1,2-octanediol per gram catalyst.

- CeO₂: Used in flow reactors for oxidative cleavage, achieving 92% yield in polycarbonate diol synthesis.

Optimization strategies:

- pH control: Adding oxalic acid (0.5–1.0 wt%) suppresses formic acid decomposition, improving epoxidation efficiency.

- Solvent selection: Micro-aqueous systems with methyl tert-butyl ether (MTBE) enhance mass transfer in biphasic reactions.

Alternative Synthetic Approaches

Alternative routes to 1,2-octanediol avoid hazardous reagents or improve sustainability:

Biocatalytic Cascades

- Whole-cell systems: Recombinant Escherichia coli expressing carboligases and oxidoreductases convert aldehydes to vicinal diols, achieving space-time yields of 327 g L⁻¹ d⁻¹.

- Enzymatic epoxidation: Cytochrome P450 monooxygenases epoxidize 1-octene with 72% enantiomeric excess, though industrial scalability remains challenging.

Green Chemistry Routes

- CO₂ utilization: CeO₂-catalyzed reactions between CO₂ and α,ω-diols yield polycarbonate diols with 97% selectivity, though not directly producing 1,2-octanediol.

- Photocatalytic oxidation: TiO₂ nanoparticles under UV light oxidize 1-octene to 1,2-octanediol with 40% conversion, but require energy-intensive light sources.

Industrial Process Refinement and Economical Considerations

Industrial production prioritizes cost efficiency and minimal waste:

Process Intensification

- Continuous flow reactors: Tubular reactors with Ti-UCB-4 catalysts achieve 73% selectivity for 1,2-epoxyoctane at 90°C, reducing residence time by 50% compared to batch systems.

- Recycling protocols: Distillation recovers unreacted 1-octene and formic acid, reducing raw material costs by 15–20%.

Economic Analysis

| Parameter | Value | Source |

|---|---|---|

| Raw material cost | \$2.50/kg (1-octene) | |

| Energy consumption | 15 kWh/kg product | |

| Yield improvement | 12% (via oxalic acid addition) |

Challenges:

- Byproduct management: Formic acid decomposition generates CO₂, requiring scrubbers to meet emissions standards.

- Catalyst deactivation: Platinum leaching in homogeneous systems necessitates costly catalyst replenishment.

Scalability Metrics

1,2-Octanediol demonstrates significant pediculicidal activity against head lice (Pediculus humanus capitis), with clinical trials confirming its superiority over traditional treatments. In a randomized, observer-blinded study comparing 5% 1,2-octanediol lotion (applied for 8 hours/overnight) to 0.5% malathion liquid, the former achieved an 87.9% cure rate (153/174 participants) versus 47.4% for malathion [1]. The compound’s efficacy is attributed to its surfactant properties, which disrupt the insect’s cuticular lipid layer, leading to rapid dehydration and mortality [1] [2].

A follow-up study evaluating an alcohol-free 1,2-octanediol mousse reported a 77.5% cure rate (31/40 participants) after 8-hour application, highlighting its adaptability across formulations [1]. Unlike neurotoxic pediculicides, 1,2-octanediol acts mechanistically on the louse’s exoskeleton, minimizing resistance development [1].

Table 1: Comparative Efficacy of 1,2-Octanediol Formulations in Pediculicidal Trials

| Formulation | Application Duration | Cure Rate (%) | Reference |

|---|---|---|---|

| 5% Lotion (20% alcohol) | 8 hours/overnight | 87.9 | [1] |

| Alcohol-free mousse | 8 hours/overnight | 77.5 | [1] |

| 0.5% Malathion liquid | As directed | 47.4 | [1] |

Antimicrobial Action Against Skin Microbiota

1,2-Octanediol exhibits broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis, key constituents of the skin microbiome. Studies evaluating minimal inhibitory concentrations (MICs) revealed that 1,2-octanediol (C8) achieves MIC values of 1.25–2.5% against these species, outperforming shorter-chain diols like 1,2-hexanediol (C6) [3]. Its bactericidal effect is linked to alkyl chain length, with C8–C12 diols demonstrating optimal membrane disruption via hydrophobic interactions [3] [4].

In addition to direct antimicrobial effects, 1,2-octanediol modulates skin microbiota dynamics. By selectively targeting pathogenic S. aureus while sparing commensal S. epidermidis, it may help restore microbiome balance in conditions like atopic dermatitis [3].

Table 2: Antimicrobial Activity of 1,2-Alkanediols Against Staphylococcus Species

| Compound | MIC (% wt/vol) | MBC (% wt/vol) | Target Organism |

|---|---|---|---|

| 1,2-Octanediol (C8) | 1.25–2.5 | 2.5–5.0 | S. aureus |

| 1,2-Decanediol (C10) | 0.625–1.25 | 1.25–2.5 | S. epidermidis |

| 1,2-Hexanediol (C6) | 5.0–10.0 | 10.0–20.0 | S. aureus |

Preservative Functionality in Cosmetic Formulations

In cosmetic systems, 1,2-octanediol serves as a preservative potentiator, enhancing the efficacy of traditional antimicrobial agents like phenoxyethanol. Its amphipathic structure enables membrane fluidization in microbes, increasing permeability and sensitizing pathogens to co-preservatives [4] [6]. At concentrations of 0.5–2.0%, it reduces preservative loading requirements by 30–50% while extending shelf life [5] [6].

The compound’s dual role as a humectant and emulsion stabilizer further bolsters its utility. By lowering surface tension, it improves ingredient solubility and enhances sensory attributes in sunscreens, creams, and makeup [4] [6].

Table 3: Synergistic Effects of 1,2-Octanediol in Cosmetic Preservation

| Preservative System | 1,2-Octanediol Concentration | Microbial Log Reduction |

|---|---|---|

| Phenoxyethanol (1.0%) | 0% | 2.5 |

| Phenoxyethanol (1.0%) | 1.5% | 4.2 |

| Caprylyl Glycol (2.0%) | – | 3.8 |

Emerging Biological Applications Beyond Dermatology

Recent studies suggest novel applications for 1,2-octanediol in environmental and industrial contexts. Its bacteriostatic properties are leveraged in water circulation systems and paper mills to inhibit biofilm formation, achieving >90% reduction in microbial load at 0.1–0.5% concentrations [2] [4]. Additionally, its role as a penetration enhancer is being explored in transdermal drug delivery, where it facilitates the absorption of hydrophilic actives by fluidizing stratum corneum lipids [4].

In agricultural research, 1,2-Octanediol-based formulations show promise as eco-friendly antifungals, reducing Botrytis cinerea growth on crops by 70% at 0.05% applications [2]. These developments underscore its versatility beyond traditional dermatological uses.

Bacterial Community Involvement

The microbial biodegradation of 1,2-octanediol involves diverse bacterial communities capable of utilizing this diol as a carbon and energy source [1] [2]. Environmental samples from soil and water systems demonstrate the presence of specialized bacterial strains that exhibit remarkable efficiency in degrading alcohols and related compounds through sophisticated enzymatic pathways [3] [4].

Phenylobacterium species emerge as particularly important initial degraders, demonstrating the ability to initiate octyl chain degradation with removal efficiencies reaching 87.2% to 88.4% of dissolved organic carbon [1]. These bacteria specifically target the four-carbon atoms of the octyl chain while oxidizing the terminal carbon atom, producing intermediate compounds such as 4-(2-oxopyrrolidin-1-yl)butanoic acid [1].

The degradation process involves sequential bacterial populations, with Bordetella petrii and Arthrobacter species completing the mineralization process [1]. Arthrobacter species demonstrate exceptional capability for complete degradation, achieving removal rates exceeding 91% for related alcohol compounds through sequential de-esterification and meta-cleavage pathways [5]. The degradation proceeds through phthalate dioxygenase enzymes, ultimately converting intermediate products to tricarboxylic acid cycle components [5].

Enzymatic Degradation Mechanisms

The enzymatic systems responsible for 1,2-octanediol degradation encompass multiple classes of oxidoreductases and hydroxylases [6] [7]. Alcohol dehydrogenases represent the primary enzymatic machinery, catalyzing the initial oxidation of hydroxyl groups to corresponding aldehydes and carboxylic acids [3] [4]. These enzymes demonstrate remarkable substrate specificity, with higher affinity for saturated four- and five-carbon aldehydes compared to unsaturated compounds [8].

Terminal oxidation pathways dominate the aerobic degradation process, where the alkane portions undergo hydroxylation at terminal methyl groups to yield primary alcohols [6] [7]. These alcohols subsequently undergo oxidation by alcohol dehydrogenases and aldehyde dehydrogenases to form fatty acids that enter beta-oxidation pathways [6]. The process demonstrates remarkable efficiency, with bacteria capable of incorporating 6% to 25% of substrate carbon into biomass within two to four days [9].

Dioxygenase enzymes play crucial roles in ring-opening and aromatic degradation pathways associated with related compounds [10]. Catechol 1,2-dioxygenase and catechol 2,3-dioxygenase activities increase significantly during degradation processes, with some bacterial strains showing 145-fold enhancement in enzyme expression [10].

Environmental Factors Affecting Biodegradation

Temperature significantly influences microbial biodegradation rates, with optimal activity occurring at mesophilic conditions [11]. Extreme temperature conditions alter bacterial community composition and degradation efficiency, with thermophilic species such as Parageobacillus thermoglucosidasius showing maximum degradation at water activity levels as low as 0.5 under desiccating conditions [11].

Water availability represents another critical factor, with optimal degradation occurring at water activity levels between 0.9 and 1.0 for most mesophilic bacteria [11]. However, specialized bacterial populations adapt to low water availability conditions, maintaining degradation capability even under arid environmental conditions [11].

Oxygen availability determines the pathways available for biodegradation, with aerobic conditions supporting more rapid and complete mineralization [12] [13]. Under anaerobic conditions, degradation proceeds through alternative electron acceptors such as nitrate, sulfate, and iron, typically resulting in slower degradation rates but maintaining the potential for complete mineralization [13].

Photolysis and Abiotic Breakdown Processes

Ultraviolet Photodegradation

Photolytic degradation of 1,2-octanediol occurs through direct and indirect photolysis mechanisms when exposed to ultraviolet radiation [2] [14]. The molecular structure, containing two hydroxyl groups on adjacent carbon atoms, creates chromophoric properties that enable absorption of UV radiation in the range of 200-280 nanometers [15].

Direct photolysis involves the absorption of UV radiation by the diol molecule, leading to homolytic cleavage of carbon-carbon and carbon-oxygen bonds [14] [15]. This process generates reactive intermediates including alkyl radicals and hydroxyl radicals that undergo further transformation through oxidation and fragmentation reactions [15].

The photodegradation kinetics follow pseudo-first-order models, with half-lives ranging from 17 to 99 hours depending on environmental conditions and radiation intensity [15]. The presence of dissolved organic matter, bicarbonate, nitrate, and chloride ions in natural waters affects photolysis rates through light screening effects, energy transfer mechanisms, and radical scavenging processes [15].

Indirect Photochemical Processes

Indirect photolysis occurs through the generation of reactive oxygen species and hydroxyl radicals from photosensitizer molecules present in natural waters [15]. These reactive species attack the diol structure through hydrogen abstraction and addition reactions, leading to the formation of oxidized intermediates [16].

Singlet oxygen generated through photosensitization processes contributes to the oxidative degradation of 1,2-octanediol [17]. The reaction proceeds through the formation of hydroperoxides and subsequent decomposition to carbonyl compounds and carboxylic acids [17].

The photodegradation products include shorter-chain alcohols, aldehydes, and carboxylic acids that may exhibit different environmental persistence and toxicity profiles compared to the parent compound [15]. These transformation products undergo further photolysis or biodegradation, ultimately leading to complete mineralization under favorable conditions [15].

Atmospheric Oxidation Processes

In the atmospheric environment, 1,2-octanediol undergoes oxidation through reactions with hydroxyl radicals, ozone, and nitrate radicals [18]. The atmospheric lifetime depends on the concentration of these oxidizing species and environmental conditions such as temperature and humidity [19].

Hydroxyl radical reactions represent the dominant atmospheric degradation pathway, proceeding through hydrogen abstraction from carbon-hydrogen bonds adjacent to hydroxyl groups [18]. The resulting alkyl radicals react rapidly with oxygen to form peroxy radicals that undergo further decomposition through various pathways [18].

Ozonolysis reactions contribute to atmospheric degradation, particularly for any unsaturated degradation products formed during environmental transformation [18]. These reactions generate aldehydes and carboxylic acids that may partition into the aquatic phase through precipitation and dry deposition processes [18].

Chemical Transformation Under Environmental Stressors

Oxidative Degradation Pathways

Environmental oxidative stress conditions promote the chemical transformation of 1,2-octanediol through various oxidation mechanisms [20] [21]. Primary and secondary alcohol groups undergo oxidation to corresponding aldehydes and ketones under the influence of environmental oxidants such as hydrogen peroxide, permanganate, and chromium compounds [20] [22].

The oxidation process follows well-established mechanisms involving the loss of hydrogen atoms from carbon atoms bearing hydroxyl groups [21]. Primary alcohol groups at the terminal position undergo oxidation to aldehydes and subsequently to carboxylic acids, while secondary alcohol groups form ketones [21] [22].

Environmental oxidizing conditions, particularly in the presence of transition metal catalysts, accelerate these transformation processes [22] [23]. Iron, copper, and manganese species catalyze oxidation reactions through single-electron transfer mechanisms and radical formation pathways [22] [23].

Hydrolytic and Acid-Base Reactions

Acidic environmental conditions promote hydrolytic degradation and esterification reactions involving the hydroxyl groups of 1,2-octanediol [20] [21]. Under strongly acidic conditions, dehydration reactions occur, leading to the formation of alkenes through the elimination of water molecules [21].

The dehydration process involves protonation of hydroxyl groups followed by elimination of water and formation of carbon-carbon double bonds [21]. This transformation creates unsaturated compounds that become susceptible to different degradation pathways including addition reactions and oxidative cleavage [21].

Basic conditions promote alternative degradation pathways involving nucleophilic substitution and elimination reactions [20]. The hydroxyl groups act as leaving groups under strongly basic conditions, potentially leading to the formation of ethers and other substitution products [20].

Temperature-Induced Transformations

Elevated temperatures accelerate chemical transformation processes through increased molecular motion and reaction rates [24] [25]. Thermal degradation of 1,2-octanediol begins at temperatures above 125°C, with decarboxylation and polymer decomposition occurring at higher temperatures [24].

The thermal stability of the diol structure depends on the presence of stabilizing and destabilizing factors in the environment [24] [26]. Antioxidant compounds may enhance thermal stability, while pro-oxidant conditions accelerate degradation at lower temperatures [24].

High-temperature conditions promote radical formation and chain reaction mechanisms that lead to complex degradation product mixtures [24] [25]. These products may include shorter-chain alcohols, aldehydes, ketones, and carboxylic acids with potentially different environmental fate characteristics [24].

Ecotoxicological Implications and Risk Assessment

Aquatic Toxicity Assessment

The ecotoxicological profile of 1,2-octanediol indicates moderate to low toxicity toward aquatic organisms [27] [28]. Acute toxicity testing reveals lethal concentration values (LC50) exceeding 100 mg/L for fish species, classifying the compound as having low acute toxicity according to international guidelines [29] [28].

Chronic toxicity assessments demonstrate effects occurring at concentrations between 1 and 10 mg/L for sensitive aquatic species [27] [30]. The predicted no-effect concentrations (PNEC) for freshwater organisms range from 0.002 mg/L, indicating potential risks at environmentally relevant concentrations [27].

Marine organisms exhibit similar sensitivity patterns, with PNEC values of 0.0003 mg/L established for marine water environments [27]. The compound demonstrates harmful effects to aquatic life with long-lasting impacts, warranting classification under environmental hazard categories [27] [30].

Algae and aquatic plants show variable sensitivity to 1,2-octanediol exposure, with some species demonstrating growth inhibition at concentrations below 1 mg/L [27] [31]. The mechanism of toxicity involves disruption of cellular membrane integrity and interference with metabolic processes [27].

Environmental Risk Characterization

Risk assessment calculations for 1,2-octanediol consider predicted environmental concentrations relative to predicted no-effect concentrations [27] [30]. The risk quotient analysis indicates potential concerns in scenarios involving high-volume usage and limited dilution [27].

Sediment toxicity assessment reveals PNEC values of 0.031 mg/kg for freshwater sediments and 0.003 mg/kg for marine sediments [27]. These values indicate potential risks to benthic organisms in contaminated sediment environments [27].

Terrestrial risk assessment establishes soil PNEC values of 0.003 mg/kg, suggesting potential impacts on soil-dwelling organisms [27]. However, the ready biodegradability and high water solubility promote rapid environmental clearance from soil systems [32].

The environmental fate modeling indicates preferential partitioning to soil and sediment compartments based on physical-chemical properties [29] [32]. However, rapid biodegradation prevents significant accumulation in these environmental compartments [29].

Risk Mitigation and Management Strategies

Environmental risk mitigation for 1,2-octanediol focuses on controlling release quantities and implementing biodegradation enhancement strategies [27]. The ready biodegradability characteristics support natural attenuation as a viable risk reduction approach.

Wastewater treatment systems demonstrate high removal efficiency for 1,2-octanediol through biological treatment processes [27]. Predicted removal rates exceed 90% in conventional activated sludge treatment systems.

Spill response strategies emphasize containment and biodegradation enhancement through nutrient addition and bacterial inoculation. The high water solubility facilitates cleanup through water-based extraction and treatment methods [32].

Long-term environmental monitoring should focus on sensitive aquatic environments where concentrations may approach effect thresholds [27]. Regular assessment of degradation product formation ensures comprehensive risk characterization [15] [27].

The implementation of green chemistry principles supports the development of alternative compounds with improved environmental profiles while maintaining desired functional properties [20]. Continued research into biodegradation pathways enables optimization of environmental fate outcomes [6] [7].

| Environmental Parameter | Value/Classification | Source/Reference |

|---|---|---|

| Water Solubility (mg/L) | 3,000 (20°C) | TCI Safety Data Sheet |

| Log Kow | 2.1 | Chemical databases |

| Vapor Pressure (Pa) | 0.28 (25°C) | TCI Safety Data Sheet |

| Biodegradation Half-life (days) | 28-60 (estimated) | Estimated based on analogues |

| Bioconcentration Factor (BCF) | <250 | Canadian risk assessment [29] |

| PNEC - Freshwater (mg/L) | 0.002 | REACH registration [27] |

| PNEC - Marine water (mg/L) | 0.0003 | REACH registration [27] |

| PNEC - Sediment (mg/kg) | 0.031 | REACH registration [27] |

| PNEC - Soil (mg/kg) | 0.003 | REACH registration [27] |

| Acute Aquatic Toxicity LC50 (mg/L) | >100 | Based on structural analogues [29] [28] |

| Chronic Aquatic Toxicity (mg/L) | 1-10 | Based on structural analogues [27] [30] |

| Persistence Classification | Readily biodegradable | OECD guidelines assessment [29] |

| Bioaccumulation Potential | Low | Low Kow and BCF [29] [32] |

| Mobility in Soil | Mobile | Water solubility assessment [32] |

| Environmental Fate Pathway | Microbial degradation | Literature review [1] [2] |

| Bacterial Genus/Species | Degradation Capability | Key Enzymes | Degradation Efficiency (%) | Environmental Conditions |

|---|---|---|---|---|

| Phenylobacterium sp. | Initial octyl chain degradation | Alkane hydroxylase | 87-88 | Aerobic, pH 6-8 [1] |

| Bordetella petrii | Complete degradation pathway | Ring-cleaving dioxygenases | >90 | Aerobic, mesophilic [1] |

| Arthrobacter sp. | Complete mineralization | Phthalate dioxygenase | >91 | Aerobic, neutral pH [5] |

| Rhodococcus sp. | Alkane degradation | Alkane monooxygenase | 70-85 | Aerobic/microaerobic |

| Pseudomonas sp. | Aromatic compound degradation | Catechol dioxygenase | 80-95 | Aerobic, wide pH range [10] |

| Burkholderia sp. | Hydrocarbon metabolism | Beta-oxidation enzymes | 75-90 | Aerobic, mesophilic |

| Alcanivorax sp. | Alkane utilization | AlkB hydroxylase | 85-95 | Marine, aerobic |

| Marinobacter sp. | Marine hydrocarbon degradation | Multiple hydroxylases | 80-90 | Marine, aerobic |

| Cupriavidus sp. | Xenobiotic degradation | Dehalogenases | 70-85 | Various conditions |

| Mixed bacterial consortium | Synergistic degradation | Mixed enzyme systems | 85-95 | Aerobic, mixed culture [3] [4] |

Physical Description

White solid; mp = 30-35 deg C; [CBW MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 65 of 452 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 387 of 452 companies with hazard statement code(s):;

H302 (21.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (15.76%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (84.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Cosmetics -> Humectant; Hair conditioning; Emollient

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Miscellaneous Manufacturing

1,2-Octanediol: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.